N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a propanamide chain and two para-methoxyphenyl substituents. The molecular formula is C₁₉H₁₉N₃O₄ (molecular weight: 353.38 g/mol). The oxadiazole ring contributes to its rigidity and electronic properties, while the methoxy groups enhance solubility and influence receptor interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)19-21-18(26-22-19)12-11-17(23)20-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLBGHRNRLUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 4-methoxyphenyl groups:
Formation of the propanamide linkage: The final step involves the formation of the amide bond through the reaction of the oxadiazole intermediate with a suitable amine or amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit promising anticancer activities. N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its ability to inhibit specific cancer cell lines. The mechanism of action is believed to involve the compound's interaction with cellular signaling pathways that regulate apoptosis and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation against human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapies .
1.2 Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Study:
In a study conducted on animal models of inflammation, this compound was administered to assess its effects on edema and pain response. The findings indicated a significant reduction in inflammation markers compared to control groups .
Material Science
2.1 Photoluminescent Materials
The unique structure of this compound allows it to be incorporated into photoluminescent materials. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Quantum Yield | 0.75 |
Case Study:
Research published in Advanced Functional Materials explored the incorporation of this compound into polymer matrices for OLED applications. The study reported enhanced light emission efficiency and stability compared to conventional materials .
Agricultural Chemistry
3.1 Pesticidal Activity
This compound has been evaluated for its pesticidal properties against various pests affecting crops. Its mechanism involves disrupting metabolic processes in target organisms.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations and improved crop yields compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor interaction: Binding to specific receptors and modulating their activity.
DNA interaction: Intercalating into DNA and affecting its function.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares the target compound with key analogs, highlighting structural variations and their implications:
*Calculated value based on molecular formula.
Key Findings from Comparative Studies
Substituent Position Effects: The meta-methoxy isomer () exhibits distinct electronic properties compared to the target compound’s para-methoxy group. This positional change may alter π-π stacking interactions in biological systems .
Physicochemical Properties: The dimethoxyphenyl analog () has a higher molecular weight (383.40 g/mol) and additional hydrogen bond acceptors, which may improve aqueous solubility but reduce membrane permeability .
Biological Activity Insights :
- Oxadiazole-propanamide derivatives in showed CB2 receptor selectivity when paired with carbazolyl groups, suggesting the scaffold’s versatility for receptor targeting .
- Methoxy groups are associated with antioxidant and anti-inflammatory activity in triazole analogs (), which may extend to oxadiazole derivatives .
Biological Activity
N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Two 4-methoxyphenyl groups.
- Oxadiazole ring : A 1,2,4-oxadiazol-5-yl moiety.
- Propanamide backbone : Contributing to its chemical reactivity and biological interactions.
The IUPAC name for the compound is this compound. Its molecular formula is with a molecular weight of approximately 366.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways that influence:
- Cell proliferation : The compound may inhibit the growth of cancer cells by inducing apoptosis.
- Enzyme inhibition : It may act as an inhibitor of certain enzymes involved in tumor progression and inflammation.
Research indicates that compounds with oxadiazole moieties often exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Properties
Several studies have investigated the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were reported to be in the micromolar range against human leukemia and breast cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-C7 (Leukemia) | 0.65 | Induction of apoptosis |
| MCF-7 (Breast) | 2.41 | Cell cycle arrest at G0-G1 phase |
| U937 (Leukemia) | 1.00 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing oxadiazole rings can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Antitumor Activity
A study published in MDPI highlighted that derivatives similar to this compound demonstrated potent antitumor activity. The research indicated that these compounds could induce apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The results showed that certain compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
